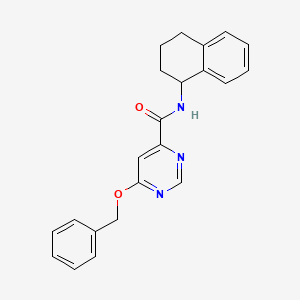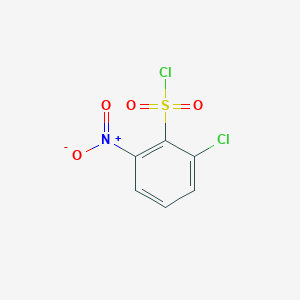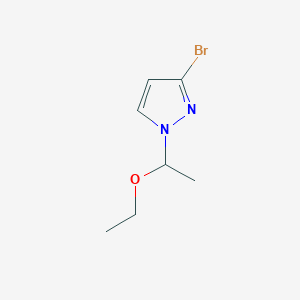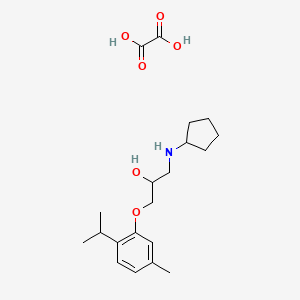
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as PAC-1, and it has been found to have anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has led to the synthesis of various cinnamide derivatives, including compounds with structures related to 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. These compounds have been characterized through IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra. Crystal structures of these compounds were studied using single-crystal X-ray diffraction, revealing complex molecular interactions and infinite X-shaped 1-D polymeric chains structure in some cases. Hirshfeld surface analysis further demonstrated the presence of intermolecular interactions, suggesting their potential for various applications in materials science and pharmacology (Zhong et al., 2018).
Anticonvulsant and Neuroprotective Properties
New kojic acid derivatives, structurally similar to the queried compound, have been synthesized as potential anticonvulsant compounds. Their anticonvulsant activities were examined through maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating that certain compounds exhibit significant anticonvulsant activities without neurotoxicity, highlighting their therapeutic potential against epilepsy and related neurological disorders (Aytemi̇r et al., 2010).
Antimicrobial Activities
Several novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, bearing structural resemblances to the target molecule, showed good to moderate activities against various test microorganisms. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial strains (Bektaş et al., 2010).
Dopamine Receptor Partial Agonists
Research into the development of G protein-biased dopaminergics has led to the synthesis of compounds with the 1,4-disubstituted aromatic piperazine structure, which have shown high-affinity partial agonism at dopamine D2 receptors. These compounds, including derivatives of the initial chemical structure, have demonstrated potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).
Anticonvulsant and Antimicrobial Properties
Further studies on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives have shown promising anticonvulsant and antimicrobial activities. These studies highlight the potential for compounds with this core structure to be developed into new therapeutic agents for treating seizures and infectious diseases (Aytemi̇r et al., 2004).
Propiedades
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-30-25-12-6-5-11-23(25)28-15-13-27(14-16-28)19-22-18-24(29)26(20-32-22)31-17-7-10-21-8-3-2-4-9-21/h2-12,18,20H,13-17,19H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFRZGUNLDUMA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)





![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

